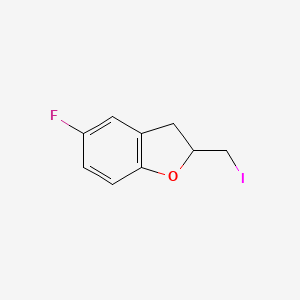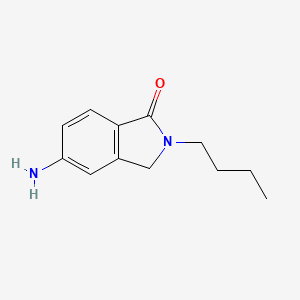
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are a group of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of an isoindolinone core with an amino group at the 5-position and a butyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2-butylbenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding isoindolinone. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindolinone derivatives.
Scientific Research Applications
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the isoindolinone core can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylisoindolin-1-one
- 5-Amino-2-ethylisoindolin-1-one
- 5-Amino-2-propylisoindolin-1-one
Comparison
Compared to its similar compounds, 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has a longer alkyl chain at the 2-position, which can influence its hydrophobicity and binding affinity to biological targets. This unique structural feature may enhance its biological activity and make it a more potent compound in certain applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-amino-2-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 |
InChI Key |
HQCXEJCRNPPLQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(Butylsulphonyl)amino]phenoxy]tetradecanoic acid](/img/structure/B8756913.png)

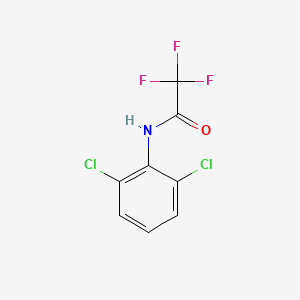

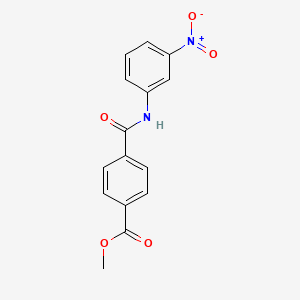
![Ethyl 2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetate](/img/structure/B8756952.png)

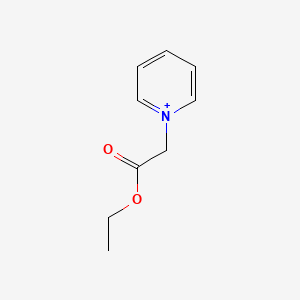
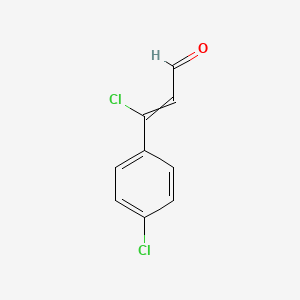
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8757001.png)


